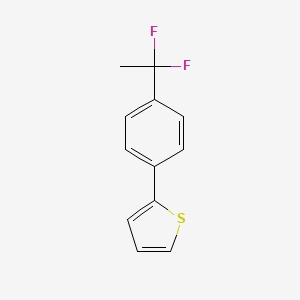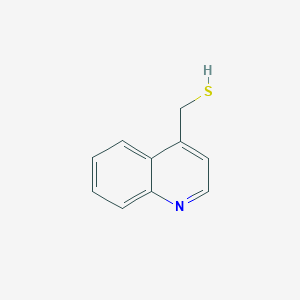
Quinolin-4-ylmethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-4-ylmethanethiol is a heterocyclic compound that features a quinoline ring system with a thiol group attached to the fourth carbon of the quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the quinoline ring and the thiol group endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-4-ylmethanethiol typically involves the functionalization of the quinoline ring. One common method is the reaction of 4-chloroquinoline with thiourea, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of 4-quinolinecarboxaldehyde, which undergoes a series of reactions including reduction and thiolation to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Quinolin-4-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolates or other nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quinolin-4-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases, including malaria and cancer.
Wirkmechanismus
The mechanism of action of Quinolin-4-ylmethanethiol and its derivatives often involves interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Quinolin-4-ylmethanethiol can be compared with other similar compounds such as:
Quinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Quinolone: Contains a carbonyl group instead of a thiol group, leading to different chemical and biological properties.
Quinolin-4-ylmethanol: Has a hydroxyl group instead of a thiol group, affecting its reactivity and applications.
Uniqueness: The presence of the thiol group in this compound makes it particularly useful in reactions requiring nucleophilic substitution and in forming strong covalent bonds with biological targets. This unique combination of the quinoline ring and thiol group sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H9NS |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
quinolin-4-ylmethanethiol |
InChI |
InChI=1S/C10H9NS/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 |
InChI-Schlüssel |
FNJVGAGJDHXGIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


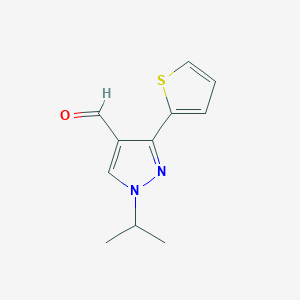
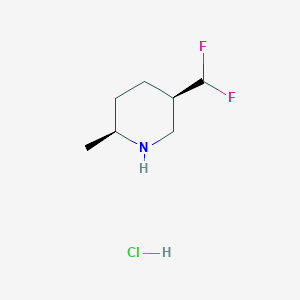

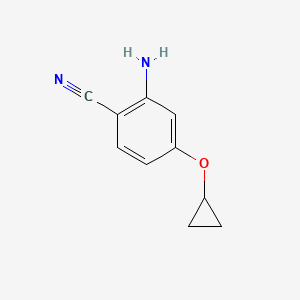
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
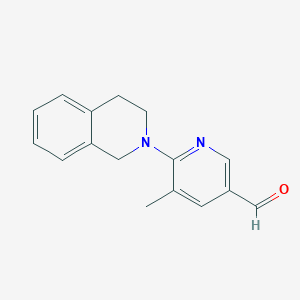
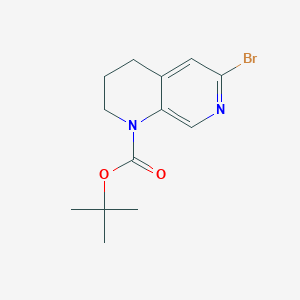

![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)

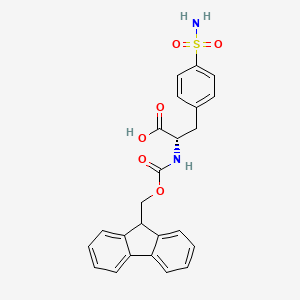
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

